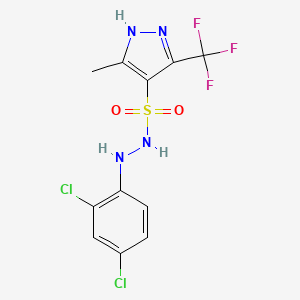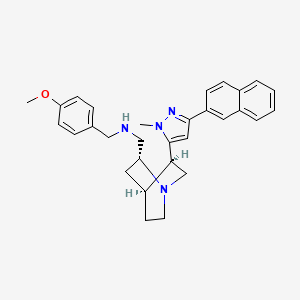![molecular formula C24H32O6S B12378842 [(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)
[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4’-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2’-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3’-oxolane]-1-yl] (Z)-2-methylbut-2-enoate is a complex organic molecule characterized by its intricate structure and multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4’-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2’-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3’-oxolane]-1-yl] (Z)-2-methylbut-2-enoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core spirocyclic structure, followed by the introduction of various functional groups through a series of reactions such as esterification, alkylation, and oxidation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4’-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2’-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3’-oxolane]-1-yl] (Z)-2-methylbut-2-enoate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4’-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2’-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3’-oxolane]-1-yl] (Z)-2-methylbut-2-enoate: has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4’-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2’-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3’-oxolane]-1-yl] (Z)-2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(1R,3aR,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane
- (3aR,4S,7R,7aS)-4,7-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Uniqueness
The uniqueness of [(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4’-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2’-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3’-oxolane]-1-yl] (Z)-2-methylbut-2-enoate lies in its specific structural features and the presence of multiple chiral centers, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C24H32O6S |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H32O6S/c1-7-14(2)21(26)30-20-19-17(29-18(25)10-11-31-6)9-8-15(3)23(19,5)13-24(20)16(4)12-28-22(24)27/h7,10-11,15,17,19-20H,4,8-9,12-13H2,1-3,5-6H3/b11-10-,14-7-/t15-,17-,19+,20+,23+,24+/m0/s1 |
InChI Key |
LWJFULOPSWJZSL-BZNVVBPTSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@H]2[C@H](CC[C@@H]([C@]2(C[C@@]13C(=C)COC3=O)C)C)OC(=O)/C=C\SC |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(CCC(C2(CC13C(=C)COC3=O)C)C)OC(=O)C=CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


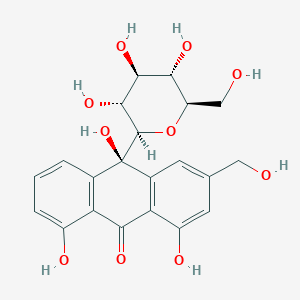
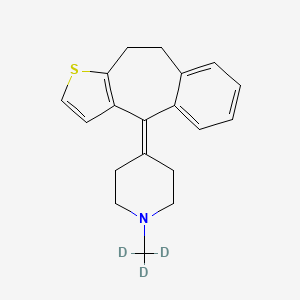
![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12378769.png)
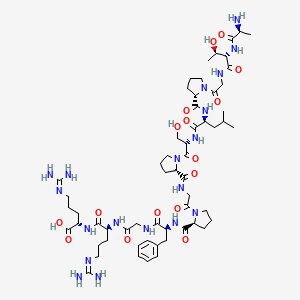
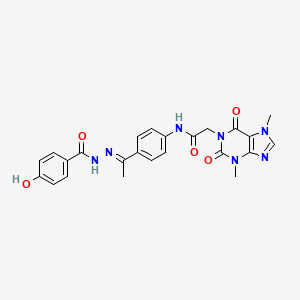
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
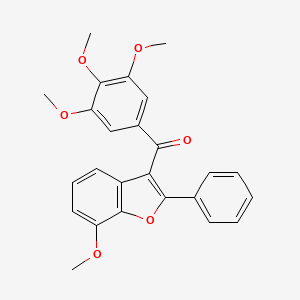
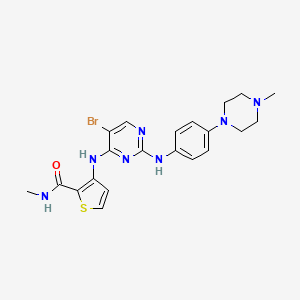
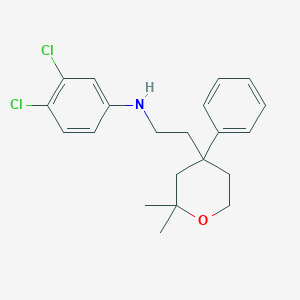
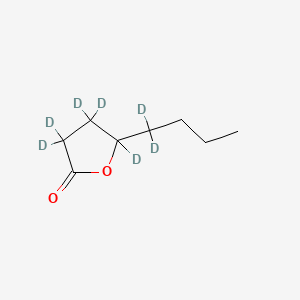
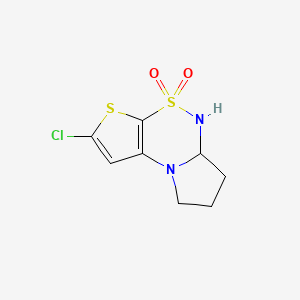
![[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate](/img/structure/B12378824.png)
